5-(5-Amino-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
5-(5-Amino-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound featuring a 1,2,4-triazol-3-one core fused with a 5-amino-1-phenylpyrazole moiety. This structure combines two pharmacologically significant heterocycles, which are commonly explored in drug discovery due to their diverse biological activities. The compound is identified by CAS number 1304082-25-4 and is associated with safety precautions emphasizing proper handling and storage .
Properties
IUPAC Name |
3-(5-amino-1-phenylpyrazol-4-yl)-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O/c12-9-8(10-14-11(18)16-15-10)6-13-17(9)7-4-2-1-3-5-7/h1-6H,12H2,(H2,14,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPTVTSKVAEQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C3=NNC(=O)N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Amino-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization with formic acid to yield the desired triazolone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
5-(5-Amino-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Activity
Research has indicated that compounds within the triazole family exhibit significant antiviral properties. For instance, derivatives of 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one have been studied for their inhibitory effects on viral replication. A study showed that these compounds could inhibit the replication of certain viruses by interfering with their enzymatic functions . The docking studies performed with human prostaglandin reductase (PTGR2) suggest a plausible mechanism of action where these compounds bind effectively to the enzyme's active site .
Case Study: Antiviral Screening
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for developing new anti-inflammatory drugs .
Agricultural Applications
2.1 Pesticide Development
Another significant application of this compound is in the field of agriculture as a potential pesticide. Its structural analogs have demonstrated effectiveness against various plant pathogens. Research indicates that these compounds can disrupt the metabolic processes of pests and pathogens, leading to their mortality .
Case Study: Efficacy Against Fungal Pathogens
Mechanism of Action
The mechanism of action of 5-(5-Amino-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Triazolone Derivatives with Aryl Substituents
- TAK-020: This Bruton’s tyrosine kinase (BTK) inhibitor features a phenyl-substituted triazolone core linked to an isoquinoline group. Unlike the target compound, TAK-020 lacks the pyrazole moiety but shares the triazolone ring, critical for binding efficacy. Its superior pharmacodynamic profile compared to Ibrutinib highlights the role of substituents in optimizing target engagement .
- GSK2194069 : A β-ketoacyl-ACP reductase inhibitor, this derivative includes a benzofuranyl group and a pyrrolidinylmethyl chain. The triazolone ring is retained, but the absence of pyrazole and the addition of a benzofuranyl group enhance its specificity for lipid metabolism enzymes .
Triazolone-Pyrazole Hybrids
- Compound 13 () : Synthesized with a 4-chlorophenyl group and a mercapto-oxadiazolylmethyl chain, this analog demonstrates moderate antimicrobial activity. Its structure combines triazolone with a pyrazole-like oxadiazole, differing from the target compound’s direct pyrazole fusion .
- Antioxidant Derivatives () : Alkyl derivatives of 5-(5-methylpyrazol-3-yl)-4-phenyltriazole-3-thiol incorporate both pyrazole and triazole rings. These compounds exhibit antioxidant activity, underscoring the synergy between pyrazole and triazolone motifs in redox modulation .
Antifungal and Anticancer Agents
- Posaconazole : A clinically used antifungal agent, Posaconazole integrates a triazolone ring into a complex macrocyclic structure. While structurally distinct, it exemplifies the triazolone moiety’s role in medicinal chemistry .
- Their activity highlights the adaptability of triazolone scaffolds in targeting cancer pathways .
Biological Activity
5-(5-Amino-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The general procedure includes:
- Formation of Pyrazole Derivative : The initial step involves the condensation of phenylhydrazine with appropriate carbonyl compounds to form 5-amino-1-phenylpyrazole.
- Cyclization : This intermediate undergoes cyclization with hydrazine derivatives to yield the triazole structure.
- Characterization : The final product is purified and characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Inhibition of Cancer Cell Proliferation : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutics like cisplatin, suggesting a potent anticancer activity .
The mechanism through which this compound exerts its biological effects involves:
- Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in cell proliferation pathways, particularly those associated with the MAPK signaling cascade .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis .
Case Study 1: In Vitro Efficacy Against Breast Cancer
A study conducted on MCF-7 cells treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability. The study utilized an MTT assay to quantify cell viability after 72 hours of treatment.
Case Study 2: In Vivo Efficacy in Animal Models
In vivo studies using mouse models indicated that administration of the compound significantly reduced tumor size compared to control groups. Tumor growth inhibition was attributed to both direct cytotoxicity and modulation of immune responses .
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the triazole ring often acts as an electron-deficient region for nucleophilic attack .
- Molecular docking : Simulate interactions with target proteins (e.g., carbonic anhydrase or cyclooxygenase) using software like AutoDock Vina. Pyrazole-phenyl moieties may bind hydrophobic pockets, while the triazole NH₂ group forms hydrogen bonds with catalytic residues . Validate docking results with in vitro inhibition assays (e.g., IC₅₀ measurements) .
What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound’s derivatives?
Advanced Research Question
- Factorial design : Vary substituents (e.g., -Cl, -OCH₃, -CF₃) on the phenyl and pyrazole rings to assess electronic and steric effects.
- Multivariate analysis : Use Principal Component Analysis (PCA) to correlate physicochemical properties (logP, polar surface area) with bioactivity .
- Synthetic routes : Compare yields and purity of derivatives prepared via microwave-assisted synthesis vs. conventional reflux .
How does the stability of this compound under varying pH and temperature conditions impact its application in biological assays?
Advanced Research Question
- pH stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24 hours) with HPLC monitoring. Triazole rings are generally stable in neutral-to-alkaline conditions but hydrolyze under strong acids .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >200°C, suggesting suitability for high-temperature reactions .
What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Advanced Research Question
- Byproduct formation : Scale-up of cyclocondensation reactions may increase side products (e.g., dimerization). Use flow chemistry for better heat/mass transfer control .
- Purification : Column chromatography is impractical for large batches. Switch to recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .
How can spectroscopic and crystallographic data resolve ambiguities in tautomeric forms of the triazole ring?
Advanced Research Question
- X-ray crystallography : Determines the dominant tautomer (e.g., 1H vs. 2H-triazole) via bond-length analysis. For example, N–H bond lengths <1.0 Å confirm protonation sites .
- Solid-state NMR : Distinguishes tautomers using ¹⁵N chemical shifts (e.g., δ 200–250 ppm for triazole nitrogens) .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- First aid : For inhalation, move to fresh air; for ingestion, rinse mouth and consult a physician immediately .
- Waste disposal : Neutralize acidic reaction mixtures with sodium bicarbonate before disposal .
How can hybrid analogs (e.g., triazole-pyrazole-thiols) enhance pharmacological properties?
Advanced Research Question
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
